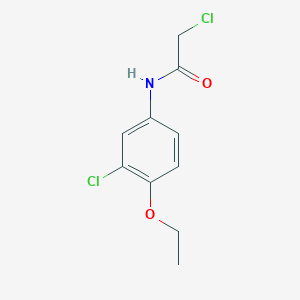![molecular formula C10H16N2O2 B7576065 N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide](/img/structure/B7576065.png)
N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide, also known as OP-PVP, is a synthetic cathinone and a new psychoactive substance. It belongs to the class of pyrrolidinophenones and has been reported to have stimulant effects similar to those of other cathinones. OP-PVP has gained popularity in the recreational drug market due to its availability and potency. However, it has also been a subject of scientific research due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor, similar to other cathinones. This results in increased levels of dopamine in the brain, which leads to the stimulant effects of N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide.
Biochemical and Physiological Effects:
N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide has been shown to increase heart rate, blood pressure, and body temperature in animals. It also increases locomotor activity and produces hyperactivity and stereotypy. N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide has been reported to produce rewarding effects in animals, which may contribute to its potential for abuse.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in its pure form. It also has potent stimulant effects, which make it useful for studying the effects of dopamine reuptake inhibitors. However, N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide also has several limitations. It has a high potential for abuse and can produce adverse effects in animals. Therefore, caution must be exercised when using N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide in laboratory experiments.
Zukünftige Richtungen
There are several future directions for research on N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide. One potential area of research is the development of novel therapeutic agents based on the structure of N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide. Another area of research is the development of methods to reduce the potential for abuse of N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide. Additionally, more studies are needed to fully understand the mechanism of action and physiological effects of N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide.
Synthesemethoden
The synthesis of N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide involves the reaction of propan-2-yl propenoate with pyrrolidin-2-one in the presence of a catalyst. The resulting product is purified and crystallized to obtain N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide in its pure form. The synthesis of N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide is relatively simple and can be achieved using standard laboratory equipment.
Wissenschaftliche Forschungsanwendungen
N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide has been studied for its potential use in the treatment of various medical conditions. It has been reported to have anxiolytic, antidepressant, and analgesic effects. N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide has also been studied for its potential use in the treatment of substance use disorders. Studies have shown that N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide can reduce drug-seeking behavior and withdrawal symptoms in animals.
Eigenschaften
IUPAC Name |
N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-3-9(13)11-8(2)7-12-6-4-5-10(12)14/h3,8H,1,4-7H2,2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMZZWRWQRWSRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCC1=O)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(6-Methoxypyridine-3-carbonyl)-methylamino]propanoic acid](/img/structure/B7575993.png)


![3-[(2-Chloro-4-fluorobenzoyl)-methylamino]propanoic acid](/img/structure/B7576011.png)

![2-chloro-N-[3-(1,3-thiazol-2-yl)phenyl]acetamide](/img/structure/B7576034.png)
![2-chloro-N-[4-(1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B7576042.png)
![3-[[2-(4-Bromo-2-fluorophenoxy)acetyl]-methylamino]propanoic acid](/img/structure/B7576050.png)
![N-methyl-1-[(4-methyl-2-oxo-3H-1,3-thiazol-5-yl)sulfonyl]pyrrolidine-2-carboxamide](/img/structure/B7576052.png)

![2-[(4-Sulfamoylphenyl)methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7576070.png)
![1-[Methyl-(2-methylcyclohexyl)sulfamoyl]piperidine-3-carboxylic acid](/img/structure/B7576076.png)
![4-[4-(Dimethylsulfamoyl)piperazin-1-yl]sulfonylbutanoic acid](/img/structure/B7576079.png)
![1-[4-(Furan-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7576088.png)